4,6-Dichloro-2-isopropyl-5-methoxypyrimidine
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Overview
Description
4,6-Dichloro-5-methoxy-2-(1-methylethyl)pyrimidine is a chemical compound with the molecular formula C8H10Cl2N2O and a molecular weight of 221.08 g/mol . It is a pyrimidine derivative, characterized by the presence of chlorine and methoxy groups at specific positions on the pyrimidine ring. This compound is used in various scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-methoxy-2-(1-methylethyl)pyrimidine typically involves the chlorination and methoxylation of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with methanol in the presence of a base to introduce the methoxy group . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and methoxylation processes, utilizing advanced chemical reactors and purification systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-methoxy-2-(1-methylethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrimidine ring.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Solvents: Dichloromethane, chloroform, and methanol are frequently used solvents.
Catalysts: Catalysts like palladium or platinum may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative .
Scientific Research Applications
4,6-Dichloro-5-methoxy-2-(1-methylethyl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-methoxy-2-(1-methylethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA topoisomerase, an enzyme involved in DNA replication, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-5-methoxypyrimidine: A closely related compound with similar chemical properties and applications.
2,4-Dichloro-5-methoxypyrimidine: Another pyrimidine derivative with comparable reactivity and uses.
Uniqueness
4,6-Dichloro-5-methoxy-2-(1-methylethyl)pyrimidine is unique due to the presence of the isopropyl group at the 2-position, which can influence its reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C8H10Cl2N2O |
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Molecular Weight |
221.08 g/mol |
IUPAC Name |
4,6-dichloro-5-methoxy-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C8H10Cl2N2O/c1-4(2)8-11-6(9)5(13-3)7(10)12-8/h4H,1-3H3 |
InChI Key |
RZGBTPKXRZXALG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C(C(=N1)Cl)OC)Cl |
Origin of Product |
United States |
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